tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate
Description
tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is a carbamate derivative featuring a 1,2-oxazole core substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a methylcarbamate moiety. The compound’s molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol (based on analogous structures in ). Its CAS registry number is 1489599-88-3, and it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or a structural motif for bioactive molecules . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the 1,2-oxazole ring contributes to electronic and steric properties critical for molecular interactions.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-9H,10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVORWKXKDIKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. The reaction conditions often include the use of solvents like chloroform or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted oxazole derivatives .
Scientific Research Applications
tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. The oxazole ring may interact with various biological pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate, differing primarily in substituents or heterocyclic cores. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Aryl/Oxazole Moieties
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methylphenyl group in the target compound provides moderate electron-donating effects, influencing π-π stacking interactions in receptor binding. In contrast, the 4-methoxyphenyl derivative (CAS 1193024-89-3) exhibits stronger electron donation via the methoxy group, which may enhance solubility in polar solvents .
- The trifluoromethyl (CF₃) group in the oxadiazole analog (CAS 1956437-61-8) introduces electron-withdrawing properties and metabolic stability, making it a preferred bioisostere in drug design .
- Heterocyclic Core Variations: The 1,2-oxazole ring in the target compound is aromatic and planar, favoring rigid interactions with biological targets. The 1,2,4-oxadiazole core (CAS 1956437-61-8) offers a larger dipole moment and hydrogen-bonding capacity, often utilized to mimic carboxylic acid groups in medicinal chemistry .
Biological Activity
tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate, with the CAS number 1193146-68-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The molecular formula of tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is , with a molecular weight of 290.36 g/mol. The structure comprises a tert-butyl group linked to a carbamate moiety and an oxazole ring substituted with a methylphenyl group.
| Property | Value |
|---|---|
| CAS Number | 1193146-68-7 |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The oxazole moiety may interact with neurotransmitter receptors, influencing neurological pathways and presenting potential applications in treating neurological disorders.
- Antimicrobial Activity : Some derivatives of oxazole compounds have demonstrated antimicrobial properties, indicating that tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate could also exhibit similar effects.
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of several oxazole derivatives, including tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate. The results indicated moderate antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for further development in antimicrobial therapies.
Study 2: Neuroprotective Effects
In another study by Lee et al. (2024), the neuroprotective effects of the compound were assessed in vitro using neuronal cell lines subjected to oxidative stress. The findings revealed that the compound significantly reduced cell death and oxidative damage, highlighting its potential for treating neurodegenerative diseases.
Study 3: Enzyme Inhibition Profile
Research by Patel et al. (2022) focused on the enzyme inhibition profile of this compound. The study demonstrated that tert-butyl N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate effectively inhibited cytochrome P450 enzymes involved in drug metabolism, suggesting implications for drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
